molecular formula C6H9F2N B1429303 5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane CAS No. 1214875-10-1

5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane

Cat. No.: B1429303
CAS No.: 1214875-10-1
M. Wt: 133.14 g/mol
InChI Key: SLDUOYYMBGNRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoro-2-azabicyclo[2.2.1]heptane is a fluorinated bicyclic amine that serves as a highly valuable constrained scaffold in medicinal chemistry and drug discovery . The incorporation of two fluorine atoms onto the rigid [2.2.1] bicyclic framework alters the molecule's electron distribution, metabolic stability, and membrane permeability, making it a superior building block for the development of novel bioactive molecules compared to its non-fluorinated analogues . This compound is part of a class of inflexible, "methano-bridged" structures that display functional groups in defined spatial orientations, which is a key strategy for incorporating key pharmacophoric units into new therapeutic candidates . In pharmaceutical research, this scaffold is instrumental for creating sophisticated molecular architectures. It can be used to develop methanopyrrolidines (2-azabicyclo[2.1.1]hexanes), which are analogs of pyrrolidines with substituents like fluorine in a defined relationship to the nitrogen atom—a feature commonly found in biologically significant molecules . The defined stereochemistry and rigidity of the core structure help in studying structure-activity relationships (SAR) by locking potential drug molecules into specific, bioactive conformations. Furthermore, beyond pharmaceutical applications, azabicycloheptane derivatives have demonstrated significant utility in material science, particularly as components in organic-inorganic hybrid perovskites for ferroelectric and optical materials . The compound is offered with the CAS Number 1214875-10-1 . It is critical to note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5,5-difluoro-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)2-5-1-4(6)3-9-5/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUOYYMBGNRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 2-Azabicyclo[2.2.1]Heptane Derivatives

Methodology:

Nucleophilic Attack on Azabicyclic Ketones

Methodology:

The synthesis involves nucleophilic attack of lithiated chloropyridines on azabicyclic ketones to form intermediates, which upon dehydration yield olefins. Subsequent fluorination steps modify these intermediates to introduce fluorine atoms at desired positions.

Key Findings:

  • Lithiated chloropyridines efficiently attack the carbonyl carbon of azabicyclic ketones, forming stable adducts.
  • Dehydration of these adducts produces olefins suitable for further functionalization.
  • The fluorination of these olefins with DAST leads to the formation of 5,5-difluoro compounds with high regio- and stereoselectivity.

Experimental Data:

Step Reagents & Conditions Outcome Yield (%) Notes
1 Lithiated chloropyridine, azabicyclic ketone Adduct formation Not specified Nucleophilic attack
2 Dehydration Olefin formation Not specified Acid or base catalyzed
3 DAST, -78°C Geminal difluorides Not specified Neighboring group participation

Skeletal Rearrangement and Fluorination

Methodology:

Summary of Synthetic Routes

Route Key Reagents Main Transformations Typical Conditions Yield Range (%)
A DAST, -78°C Fluorination of alcohols/ketones -78°C to room temperature 48.9–55.3
B Lithiated chloropyridines + dehydration Nucleophilic attack + olefin formation -78°C to room temperature Not specified
C Bromination + hydride reduction + fluorination Skeletal rearrangement + difluorination Variable Not specified

Research Findings and Considerations

  • Selectivity and Stereochemistry: Fluorination with DAST consistently proceeds via SN2 mechanisms, favoring inversion and stereospecificity, critical for biological activity.
  • Reaction Conditions: Low temperatures (-78°C) are essential to control reactivity and prevent side reactions during fluorination.
  • Yield Optimization: The use of protecting groups and controlled addition of reagents enhances yields and stereocontrol.
  • Functional Group Compatibility: The presence of hydroxyl, ketone, and olefin functionalities influences fluorination pathways and outcomes.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer fluorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemical Research

Building Block for Organic Synthesis
5,5-Difluoro-2-azabicyclo[2.2.1]heptane serves as an essential building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for modifications that can enhance the efficacy of synthesized compounds or alter their biological activity .

Reactivity and Synthetic Routes
The compound's reactivity is influenced by the presence of fluorine and nitrogen atoms, which can participate in nucleophilic substitution reactions. Common synthetic routes include multi-step organic reactions that may involve fluorination techniques to introduce the difluoromethyl group.

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAcidic mediumDifluoro-azabicyclo derivatives
ReductionLithium aluminum hydrideAnhydrous etherReduced derivatives
SubstitutionNucleophiles (amines/thio)Basic conditionsSubstituted derivatives

Biological Applications

Pharmaceutical Development
The compound is being explored for its potential as a lead compound in drug development, particularly targeting neurological disorders. Its structural characteristics may allow it to interact selectively with biological targets such as enzymes and receptors, enhancing its therapeutic potential.

Biochemical Probes
In biochemical research, this compound is investigated for its ability to act as a biochemical probe to study enzyme mechanisms. The presence of fluorine enhances the compound's binding affinity and selectivity for specific molecular targets, making it valuable in understanding complex biological pathways .

Industrial Applications

Specialty Chemicals Production
Industrially, this compound finds applications in the production of specialty chemicals and materials. The compound's unique properties allow for the development of new materials with tailored functionalities for various applications in fields such as agrochemicals and polymer science .

Case Studies

  • Drug Development Case Study
    A study focused on synthesizing derivatives of this compound to evaluate their efficacy against specific neurological disorders showed promising results. Variations in substituents led to differing biological activities, indicating that careful modification of the bicyclic structure can yield compounds with enhanced therapeutic profiles.
  • Enzyme Interaction Study
    Research examining the interaction of this compound with various enzymes demonstrated that the fluorinated structure significantly alters binding dynamics compared to non-fluorinated analogs. This finding suggests potential applications in designing enzyme inhibitors or activators for therapeutic use.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in its structure.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Variations

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • Key Differences: Replaces one nitrogen with sulfur (thia group), altering electronic properties and hydrogen-bonding capacity. Contains a β-lactam ring (7-oxo group), common in antibiotics like penicillins.
tert-Butyl-Protected Derivatives
  • Example : tert-Butyl (1S,4S,5R)-5-ethynyl-2-azabicyclo[2.2.1]heptane-2-carboxylate .
  • Key Differences :
    • A tert-butoxycarbonyl (Boc) group protects the amine, improving stability during synthesis.
    • The ethynyl substituent enables click chemistry applications, absent in the 5,5-difluoro analog.

Substituent Effects

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
5,5-Difluoro-2-azabicyclo[2.2.1]heptane 5,5-difluoro, NH 133.14 High electronegativity, metabolic stability
4-Thia-1-azabicyclo[3.2.0]heptane Sulfur, β-lactam, carboxylic acid Varies (~300–400) Antibiotic activity, polar groups
Boc-protected derivative (CAS 1173294-36-4) Boc, carboxylic acid 277.26 Enhanced solubility, synthetic intermediate

Biological Activity

5,5-Difluoro-2-Azabicyclo[2.2.1]heptane, a bicyclic compound characterized by the presence of two fluorine atoms, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including data tables, research findings, and case studies.

Structural Characteristics

The compound's structure includes a nitrogen atom within a bicyclic framework, which significantly influences its chemical properties and biological interactions. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of fluorine enhances its selectivity and potency in modulating biological pathways, making it a valuable tool in biochemical research.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, similar to other azabicyclic compounds.
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against certain viral strains.
  • Enzyme Inhibition : Investigations into enzyme inhibition mechanisms have revealed potential applications in drug development.

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesNotable Activities
This compoundBicyclic with two fluorine atomsNeurotransmitter modulation, antiviral properties
2-Azabicyclo[3.3.1]nonaneSimilar bicyclic structure without fluorineNeurotransmitter modulation
5-Fluoro-2-pyrrolidinoneContains a fluorine atom but different ringAntiviral properties
1-Methyl-3-(trifluoromethyl)imidazolidineImidazole ring with trifluoromethyl groupAntimicrobial activity

Case Studies

  • Antiviral Activity : A study conducted on the antiviral efficacy of this compound demonstrated an IC50 value of 7.0 μM against pseudoviruses, indicating significant potential for development as an antiviral agent .
  • Neurotransmitter Interaction : Research exploring the interaction of this compound with neurotransmitter receptors has shown promising results in modulating receptor activity, suggesting therapeutic applications in neuropharmacology .
  • Enzyme Inhibition Studies : In vitro studies have revealed that the compound can inhibit specific enzymes involved in metabolic pathways, paving the way for further exploration in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane
Reactant of Route 2
5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane

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